molecular formula C21H19FN4O2S B2878774 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 894026-31-4

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No. B2878774
M. Wt: 410.47
InChI Key: JXWZOSJLCHMKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiazolo[3,2-b][1,2,4]triazole ring, a fluorophenyl group, and a methoxyphenyl group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolo[3,2-b][1,2,4]triazole ring suggests a planar structure, which could facilitate intermolecular π–π overlap .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the fluorophenyl group might be susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar and nonpolar groups in its structure .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with thiazolo[3,2-b][1,2,4]triazole moieties, similar to the specified chemical, have been synthesized and evaluated for various biological activities. For example, compounds substituted with flurbiprofen and possessing thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones structures have been assessed for anti-inflammatory and analgesic activities. These compounds demonstrated significant biological activity in vivo, with some showing high analgesic and anti-inflammatory effects without inducing gastric lesions, suggesting their potential as safer therapeutic agents (Doğdaş et al., 2007).

Antimicrobial Activities

Research into novel thiazole derivatives, including those incorporating pyrazole moieties at specific positions, has shown significant antimicrobial activities. These compounds were tested against various bacterial and fungal strains, with some displaying high antibacterial and antifungal efficacy (Saravanan et al., 2010). This suggests that similar compounds, including the one , could be explored for antimicrobial applications.

Insecticidal Assessment

Another study focused on the synthesis of heterocycles incorporating a thiadiazole moiety for potential use as insecticidal agents. These compounds were evaluated against the cotton leafworm, Spodoptera littoralis, demonstrating the potential of such chemicals in agricultural pest management (Fadda et al., 2017).

Anticancer Activities

The synthesis of thiazolo[3,2-a]pyrimidines and related compounds has been pursued for their potential anticancer activities. Some of these synthesized compounds showed promising results against a variety of cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007). This indicates the potential of thiazolo[3,2-b][1,2,4]triazole derivatives in cancer research and therapy.

properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-28-18-8-2-14(3-9-18)12-19(27)23-11-10-17-13-29-21-24-20(25-26(17)21)15-4-6-16(22)7-5-15/h2-9,13H,10-12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWZOSJLCHMKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-methoxyphenyl)acetamide

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